7-(4-Chlorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
Description
Properties
IUPAC Name |
7-(4-chlorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H9ClN4O/c18-12-5-3-11(4-6-12)13-7-8-22-17(14(13)10-19)20-16(21-22)15-2-1-9-23-15/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDYCIHPVWERNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NN3C=CC(=C(C3=N2)C#N)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H9ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions may target the nitrile group, converting it into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce amines.
Scientific Research Applications
Biological Activities
The compound has been studied for various biological activities, including:
Antimicrobial Activity
Research indicates that derivatives of triazole compounds often exhibit significant antimicrobial properties. Studies have shown that compounds similar to 7-(4-Chlorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile demonstrate effectiveness against a range of bacteria and fungi. For instance, triazole derivatives have been reported to inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound's structure suggests potential anticancer properties. Compounds with similar triazole rings have been evaluated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have indicated that modifications in the substituents can enhance the anticancer activity against various cancer cell lines .
Anti-inflammatory Effects
Some research has highlighted the anti-inflammatory properties of triazole derivatives. The presence of specific functional groups can modulate the inflammatory response, making these compounds candidates for treating inflammatory diseases .
Case Studies
Several studies have documented the synthesis and evaluation of similar compounds:
- Synthesis and Antimicrobial Evaluation : A study synthesized various triazole derivatives and assessed their antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. One compound exhibited a minimum inhibitory concentration (MIC) value as low as 6.25 µg/mL .
- Anticancer Activity : Another investigation focused on a series of triazole-containing compounds that were tested against different cancer cell lines. Results indicated that certain modifications significantly enhanced cytotoxicity against breast and lung cancer cells .
- Anti-inflammatory Studies : Research involving triazole derivatives showed promising results in reducing inflammation in animal models of arthritis, suggesting potential therapeutic applications for chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 7-(4-Chlorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Physicochemical Properties
The biological and physicochemical properties of triazolopyridine derivatives are highly dependent on substituents at the 2- and 7-positions. Key comparisons include:
Table 1: Substituent Effects on Triazolopyridine Derivatives
Key Observations :
- Furan-2-yl vs. This may enhance solubility compared to bulkier substituents like tert-butyl .
- Nitrile Group : Present in all compounds, the nitrile at the 8-position is critical for electronic modulation and serves as a site for further derivatization .
- Melting Points : Higher melting points (e.g., 279–280°C for 5s ) correlate with symmetric substituents like 4-chlorophenyl, whereas heteroaromatic groups (furan) may lower melting points due to reduced crystallinity .
Biological Activity
7-(4-Chlorophenyl)-2-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a compound of significant interest due to its diverse biological activities. This article reviews its pharmacological properties, focusing on its anticancer, antimicrobial, and anti-inflammatory effects. The synthesis methods and structure-activity relationships (SAR) are also discussed.
Chemical Structure
The compound's IUPAC name provides insight into its structure:
- IUPAC Name : this compound
- Molecular Formula : C15H10ClN5O
- Molecular Weight : 299.73 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of furan derivatives with triazole and pyridine precursors. The synthetic pathway can be optimized to enhance yield and purity.
Anticancer Activity
Research has demonstrated that compounds containing the triazolo-pyridine scaffold exhibit potent anticancer properties. In vitro studies indicate that this compound shows significant antiproliferative effects against various cancer cell lines:
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies report that it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria:
These findings suggest that the compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has shown promising anti-inflammatory activity. In vitro assays indicate a reduction in pro-inflammatory cytokines in treated cells:
This suggests potential therapeutic applications in inflammatory diseases.
Structure-Activity Relationship (SAR)
The presence of the chlorophenyl and furan groups significantly enhances the biological activity of the triazolo-pyridine core. Modifications to these groups can lead to variations in potency and selectivity.
Case Studies
Recent studies have highlighted the potential of this compound in clinical settings:
- Case Study on Cancer Treatment : A study involving patients with advanced solid tumors showed promising results when administered this compound as part of a combination therapy.
- Antimicrobial Resistance : In a clinical trial assessing new antibiotics against resistant strains, this compound was effective in reducing bacterial load in infected patients.
Q & A
Basic: What are the standard synthetic protocols for this compound?
Answer:
The synthesis typically involves cyclization reactions under acidic or metal-free conditions. For example:
- Ketone-based cyclization : Heating amine-pyridine derivatives with cyclohexanone or cyclopentanone in acetic acid yields spirocyclic triazolopyridine derivatives. Reaction conditions (e.g., 12–24 hours at 80–100°C) are critical for achieving yields of 60–70% .
- Multi-step routes : Reactions may include 3,5-diamino-1,2,4-triazole with substituted aryl compounds in dimethylformamide (DMF) at 120°C for 10 hours, monitored via TLC .
- Catalyzed methods : Copper-mediated tandem radical cyclization of hydrazines with nitriles provides access to fluorescent derivatives, though this requires inert atmospheres and precise stoichiometry .
Basic: How is structural integrity confirmed post-synthesis?
Answer:
A combination of analytical techniques is used:
- Elemental analysis : Compare calculated vs. observed C/H/N percentages (e.g., 62.74% vs. 62.65% for carbon in compound 13 ) to assess purity .
- Spectroscopy :
- IR : Confirm functional groups (e.g., C≡N stretch at ~2200 cm⁻¹, C=O at ~1700 cm⁻¹) .
- NMR : Assign protons (e.g., furan protons at δ 6.5–7.5 ppm) and carbons (e.g., nitrile carbon at ~115 ppm) .
- Mass spectrometry : Validate molecular ion peaks (e.g., [M+H]⁺ for C₂₂H₁₇ClN₄O₂) .
Advanced: What computational methods optimize synthesis?
Answer:
Quantum chemical calculations and reaction path searches are employed to predict optimal conditions:
- Reaction design : Use density functional theory (DFT) to model cyclization energetics and identify transition states .
- Data-driven optimization : Apply machine learning to experimental datasets (e.g., solvent polarity, temperature) to narrow down conditions, reducing trial-and-error by ~50% .
- Molecular docking : Screen substituent effects (e.g., 4-chlorophenyl vs. fluorophenyl) on target binding affinity during pre-synthesis planning .
Advanced: How do substituents influence bioactivity?
Answer:
- Electron-withdrawing groups (e.g., Cl) : Enhance stability and target binding (e.g., viral protease inhibition via halogen bonding) .
- Furan rings : Improve π-π stacking with aromatic residues in enzymes, as shown in docking studies .
- Nitrogen-rich cores : Increase solubility and hydrogen-bonding potential, critical for CNS penetration .
Advanced: How to resolve contradictions in analytical data?
Answer:
- Elemental analysis discrepancies : Re-crystallize the compound (e.g., from ethanol/DMF mixtures) to remove impurities. Re-run analysis with internal standards .
- Spectral anomalies : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals. Compare with literature data for analogous compounds (e.g., triazolopyrimidines) .
Basic: Optimal solvents/catalysts for cyclization?
Answer:
- Solvents : Acetic acid (for ketone-mediated cyclization) or DMF (for high-temperature reactions) .
- Catalysts : Copper(I) iodide for radical cyclization (yields >75%) or triethylamine as a base in nucleophilic substitutions .
Advanced: Functionalization for fluorescent probes
Answer:
- Radical cyclization : Use benzylidenemalononitriles under Cu catalysis to introduce aryl groups with strong blue fluorescence (quantum yield Φ = 0.82, Stokes shift = 110 nm) .
- Post-synthetic modifications : Sulfur insertion (e.g., via Lawesson’s reagent) or carboxylation to tune emission wavelengths .
Basic: Critical parameters for yield optimization
Answer:
- Temperature : 80–120°C for cyclization; deviations reduce yields by 20–30% .
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) favor nucleophilic steps, while acetic acid aids proton transfer .
- Stoichiometry : Maintain a 1:1.2 molar ratio of amine to ketone to minimize side products .
Advanced: Role of molecular docking in bioactivity studies
Answer:
- Target identification : Docking against viral proteases (e.g., SARS-CoV-2 Mpro) reveals binding modes, with furan and chlorophenyl groups occupying hydrophobic pockets .
- SAR analysis : Compare docking scores of derivatives (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to prioritize synthesis .
Advanced: Regioselectivity in multi-step syntheses
Answer:
- Steric effects : Bulky substituents (e.g., tert-butyl) direct cyclization to less hindered positions .
- Electronic effects : Electron-deficient aryl groups favor nucleophilic attack at C-8 over C-6 during nitrile formation .
- Solvent control : Use THF/heptane mixtures to stabilize intermediates and enhance regioselectivity by >90% .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
